molecular formula C19H18FN3OS B303908 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303908
M. Wt: 355.4 g/mol
InChI Key: CQHANDOPDQLVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects
Studies have shown that 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticonvulsant effects by modulating the activity of voltage-gated ion channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is its high potency and selectivity. This makes it an ideal candidate for use in lab experiments. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other therapeutic applications. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel compound with significant potential for use in therapeutic applications. Its complex synthesis method and high potency and selectivity make it an ideal candidate for use in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of neurological disorders and other therapeutic applications.

Synthesis Methods

The synthesis of 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that involves multiple steps. The synthesis begins with the reaction of 2-fluoroaniline with 2-chloroacetyl chloride to form 2-(2-fluoroanilino)acetamide. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the key intermediate 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide.

Scientific Research Applications

3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C19H18FN3OS

Molecular Weight

355.4 g/mol

IUPAC Name

6-amino-N-(2-fluorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C19H18FN3OS/c20-13-7-4-5-9-15(13)22-18(24)17-16(21)12-10-11-6-2-1-3-8-14(11)23-19(12)25-17/h4-5,7,9-10H,1-3,6,8,21H2,(H,22,24)

InChI Key

CQHANDOPDQLVOA-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=CC=C4F)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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